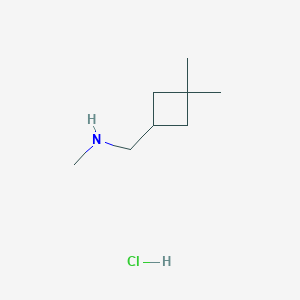
1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride
Vue d'ensemble
Description
This compound is a derivative of methanamine, which is an organic compound belonging to the class of amines. It has a cyclobutyl group, which is a type of cycloalkane, and two methyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring with two methyl groups attached to one carbon, and a methanamine group attached to another carbon on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As an amine, it would likely be a weak base. The cyclobutyl ring could potentially make the compound more hydrophobic .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, demonstrating methods for preparing related compounds with potential applications in scientific research, was explored by Kozhushkov et al. (2010) (Kozhushkov et al., 2010).
Reactivity and Applications in Drug Development
- The paper by Harrison et al. (2001) discusses an orally active water-soluble neurokinin-1 receptor antagonist, demonstrating the potential pharmaceutical applications of related compounds (Harrison et al., 2001).
Organometallic Complexes and Biological Significance
- Vicente et al. (2009) described the synthesis of lactams and cyclic amidinium salts through the reaction of cyclopalladated complexes, showcasing the complex reactivity and potential utility of related cyclobutylamine derivatives in the synthesis of biologically significant molecules (Vicente et al., 2009).
Advanced Materials and Polymer Science
- Hamciuc et al. (2015) synthesized and characterized novel polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole ring, indicating the utility of related diamine compounds in the development of materials with desirable optical properties (Hamciuc et al., 2015).
Antitumor Activity
- Khokhar et al. (1993) investigated the antitumor activity of ammine/amine platinum(II) and (IV) complexes, highlighting the potential therapeutic applications of compounds similar to "1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride" (Khokhar et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBHGXFZTMUZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)
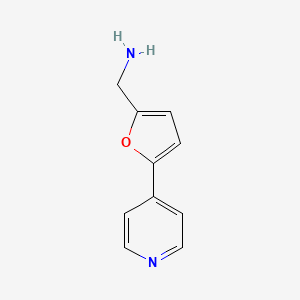
![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)
![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
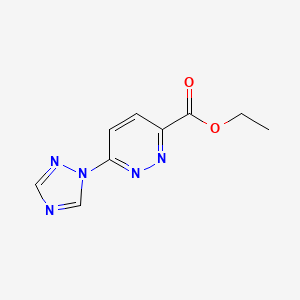
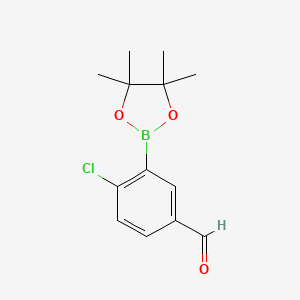
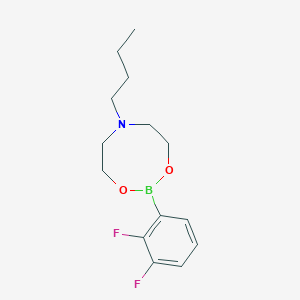

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)
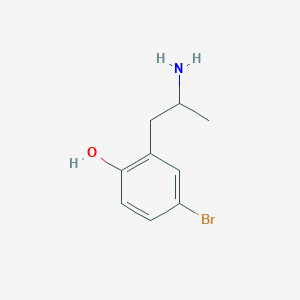

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)